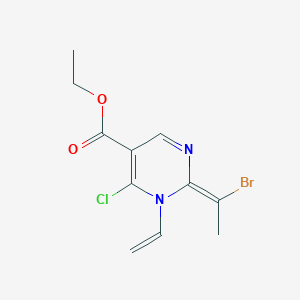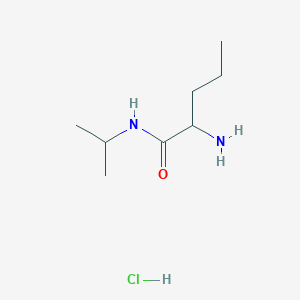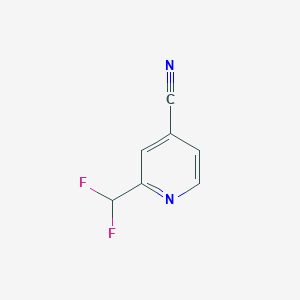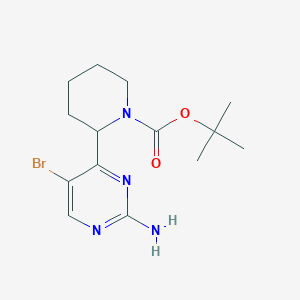
1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Descripción general
Descripción
1-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate, also known as FOMPAO, is a new class of synthetic organic compound that has recently been developed and studied for its potential applications in the scientific research field. FOMPAO is a heterocyclic compound with a fused five-membered ring structure that contains both nitrogen and sulfur atoms. It has been studied for its ability to act as a catalyst for various chemical reactions, as well as for its potential use as a drug or therapeutic agent. In
Aplicaciones Científicas De Investigación
Energetic Materials Synthesis
A study by Yu et al. (2017) described the synthesis of energetic materials using compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. This research highlighted the creation of N-trinitroethylamino derivatives and energetic salts, leveraging the combination of 1,2,5- and 1,2,4-oxadiazole rings. The study revealed these compounds exhibited moderate thermal stabilities and insensitivity towards impact and friction, suggesting potential applications in energetic materials that are superior to TNT (Yu et al., 2017).
Antimicrobial Activities
The antimicrobial properties of azole derivatives, including those derived from 1,3,4-oxadiazole and 1,2,4-triazole, were investigated in a study by Başoğlu et al. (2013). The research involved synthesizing these derivatives from furan-2-carbohydrazide, a related compound, and testing them for antimicrobial activities. Some synthesized compounds displayed activity against tested microorganisms, suggesting a potential avenue for antimicrobial drug development (Başoğlu et al., 2013).
Tautomeric Equilibrium Studies
A study by Koparır et al. (2005) synthesized compounds like 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol from furan-2-carboxylic acid hydrazide. This research explored the thiol-thione tautomeric equilibrium of these compounds, providing insights into their chemical properties and potential applications (Koparır et al., 2005).
Photochemical Synthesis
Buscemi et al. (2001) developed a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This innovative approach involved irradiating 3-pentafluorobenzoylamino-4-methyl-1,2,5-oxadiazole in the presence of various nitrogen nucleophiles, indicating potential applications in organic synthesis and pharmaceutical research (Buscemi et al., 2001).
Mecanismo De Acción
- Furan derivatives exhibit a wide range of biological and pharmacological properties . However, for our specific compound, we need more data to identify its primary targets.
Target of Action
Biochemical Pathways
Propiedades
IUPAC Name |
1-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S.C2H2O4/c1-16-6-4-7(11)10-12-9(13-15-10)8-3-2-5-14-8;3-1(4)2(5)6/h2-3,5,7H,4,6,11H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJECBZDNBLCTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CO2)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B1405718.png)



![2-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1405728.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)


![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1405736.png)
![8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1405737.png)

![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)